ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
Description
This compound is a coumarin derivative featuring a 2-oxo-2H-chromen core substituted with a 4-methyl group, a 7-(2-naphthylmethoxy) group, and a propanoate ester at position 2. Coumarins are known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The propanoate ester at position 3 may modulate solubility and metabolic stability compared to other functional groups like amides or acids .
Properties
Molecular Formula |
C26H24O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C26H24O5/c1-3-29-25(27)13-12-23-17(2)22-11-10-21(15-24(22)31-26(23)28)30-16-18-8-9-19-6-4-5-7-20(19)14-18/h4-11,14-15H,3,12-13,16H2,1-2H3 |
InChI Key |
FHLUEVCAINNJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural Implications :
- Electron-Donating vs. In contrast, the trifluoromethyl group in ’s compound is strongly electron-withdrawing, which may alter reactivity and binding affinity .
- Steric Effects : The bulky 2-naphthylmethoxy group in the target compound may hinder molecular packing, affecting crystallinity, compared to smaller substituents like methyl or chloro .
2.2. Functional Group Variations at Position 3
The propanoate ester in the target compound distinguishes it from amide-based analogs (e.g., Compounds 14–18 in ).
| Functional Group | Example Compound | Impact on Properties |
|---|---|---|
| Ester (Target Compound) | Ethyl propanoate | Moderate lipophilicity; susceptible to hydrolysis but more stable than acids |
| Amide (Compound 14) | N-(2,4-Dimethoxybenzyl)acetamide | Increased polarity; resistance to enzymatic cleavage |
| Hybrid Ester-Amine (Compound 17) | Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | Dual functionality: ester for solubility, amine for H-bonding |
Metabolic and Solubility Considerations :
- Amides (e.g., Compound 14) exhibit greater metabolic stability but may require structural optimization for bioavailability .
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